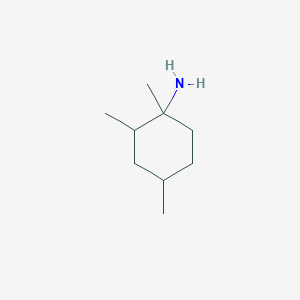

1,2,4-Trimethylcyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Trimethylcyclohexan-1-amine is a cyclohexane derivative with three methyl groups substituted at the 1-, 2-, and 4-positions of the cyclohexane ring and an amine functional group at the 1-position. Cyclohexan-amines are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their conformational flexibility and stereochemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically involves the following steps:

Alkylation: Cyclohexanone is alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Reduction: The resulting 1,2,4-trimethylcyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form 1,2,4-trimethylcyclohexanol.

Amination: Finally, the alcohol is converted to the amine through reductive amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,2,4-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include nitro compounds, secondary and tertiary amines, and substituted cyclohexane derivatives.

Scientific Research Applications

1,2,4-Trimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,4-trimethylcyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substituent patterns and molecular characteristics of 1,2,4-Trimethylcyclohexan-1-amine with structurally related compounds:

Key Observations:

- Solubility : Hydrochloride salts (e.g., 3,4,4-Trimethylcyclohexan-1-amine HCl) improve aqueous solubility, whereas trifluoromethyl groups (e.g., in 2,4-bis(trifluoromethyl)- analogs) enhance lipid solubility .

- Functional Group Diversity : Substituents like methoxy or chlorobenzyl introduce polarity or aromaticity, broadening applications in drug design .

Biological Activity

Overview

1,2,4-Trimethylcyclohexan-1-amine is an organic compound with significant interest in the fields of medicinal chemistry and pharmacology. Its structure features a cyclohexane ring substituted with three methyl groups and an amine functional group. This configuration suggests potential biological activity, particularly in relation to enzyme interactions and receptor binding.

| Property | Details |

|---|---|

| Molecular Formula | C9H19N |

| Molecular Weight | 141.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H19N/c1-7-4-5-8(2)9(3,10)6-7/h7-8H,4-6,10H2,1-3H3 |

| InChI Key | YUSAQMKNROQUKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C(C1)(C)N)C |

The biological activity of this compound primarily involves its interaction with various biomolecules. The amine group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. This compound may interact with neurotransmitter receptors or enzymes, potentially modulating physiological responses.

Biological Activity

Research highlights several areas of biological activity for this compound:

1. Neurotransmitter Interaction

- The compound has been investigated for its potential to modulate neurotransmitter systems, particularly those involving catecholamines. It may affect dopamine and norepinephrine levels due to its structural similarity to other amines.

2. Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects

- Some research indicates that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound on rat brain slices showed that it increased the release of dopamine when administered at specific concentrations. This suggests a role in modulating dopaminergic signaling pathways.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its isomers:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,2,3-trimethylcyclohexan-1-amine | Moderate antimicrobial properties | Less effective than 1,2,4 isomer |

| 1,3,5-trimethylcyclohexan-1-amine | Minimal interaction with neurotransmitters | Primarily used in industrial applications |

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,2,4-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7-4-5-9(3,10)8(2)6-7/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

ZXJDWPSMXLKYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C)(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.